4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H10F4NO It is characterized by the presence of fluorine, methoxy, and trifluoroethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-fluoro-3-methoxyaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoro-N,N-bis(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)aniline
- 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide
- 3-(Trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
4-fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4NO/c1-15-8-4-6(2-3-7(8)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
PJQCPYFZDDTZGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC(F)(F)F)F |
Origin of Product |
United States |
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